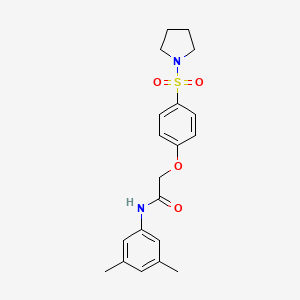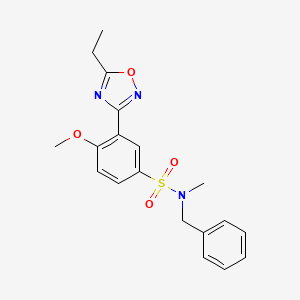
3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Bz-423 and has been found to have promising results in various research studies. In
Wirkmechanismus
The mechanism of action of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide involves the activation of the mitochondrial pathway of apoptosis. Bz-423 binds to the VDAC1 protein, which is found on the outer mitochondrial membrane. This binding leads to the opening of the mitochondrial permeability transition pore, which can cause the release of cytochrome c and other apoptotic factors. Bz-423 has also been found to inhibit the NF-κB signaling pathway, which can reduce inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in various diseases, and protect neurons from damage. Bz-423 has also been found to reduce oxidative stress and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide in lab experiments is its specificity for the VDAC1 protein. This specificity allows for targeted activation of the mitochondrial pathway of apoptosis. Another advantage is its ability to reduce inflammation in various diseases. However, one of the limitations of using Bz-423 in lab experiments is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of the researchers.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide. One direction is the development of new analogs with improved specificity and potency. Another direction is the investigation of its potential applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the combination of Bz-423 with other drugs or therapies could be explored to enhance its efficacy. Overall, the study of this compound has promising potential for the development of new treatments for various diseases.
Synthesemethoden
The synthesis of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide involves the reaction of N-benzylsulfonamide with 4-bromobenzaldehyde, followed by a condensation reaction with 2-methoxybenzylamine. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to produce high yields of pure Bz-423.
Wissenschaftliche Forschungsanwendungen
3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. Bz-423 has been shown to activate the mitochondrial pathway of apoptosis, which can lead to the death of cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in various diseases.
Eigenschaften
IUPAC Name |
3-[4-(benzylsulfamoyl)phenyl]-N-[(2-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-30-23-10-6-5-9-21(23)18-25-24(27)16-13-19-11-14-22(15-12-19)31(28,29)26-17-20-7-3-2-4-8-20/h2-12,14-15,26H,13,16-18H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCGGQFLKOTRNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(2-ethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695894.png)


![2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7695911.png)

